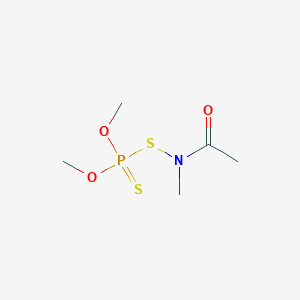![molecular formula C18H18O3 B14730016 3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol CAS No. 6049-68-9](/img/structure/B14730016.png)
3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentanaphthalene core fused with a dioxolane ring, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol typically involves a multi-step process:
Formation of the cyclopentanaphthalene core: This can be achieved through the reaction of indenyl radicals with vinylacetylene at high temperatures (around 1300 K) in a chemical microreactor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain high temperatures and pressures, and the employment of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated spirocyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride for halogenation or amines for nucleophilic substitution.
Major Products
Oxidation: Formation of spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one.
Reduction: Formation of a more saturated spirocyclic alcohol.
Substitution: Formation of spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is unique due to its specific combination of a spirocyclic structure with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
6049-68-9 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
3-spiro[1,3-dioxolane-2,7'-cyclopenta[a]naphthalene]-6'-ylpropan-1-ol |
InChI |
InChI=1S/C18H18O3/c19-10-2-5-17-16-7-6-13-3-1-4-14(13)15(16)8-9-18(17)20-11-12-21-18/h1,3-4,6-9,19H,2,5,10-12H2 |
InChI-Schlüssel |
NFSVZNOSJKWGMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)C=CC3=C4C=CC=C4C=CC3=C2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



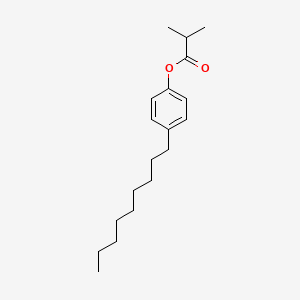
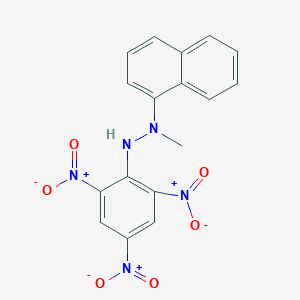


![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)

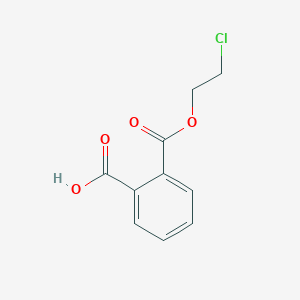
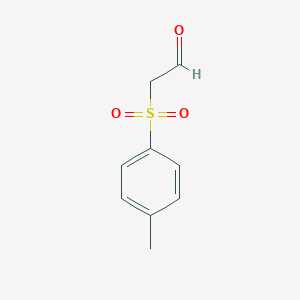
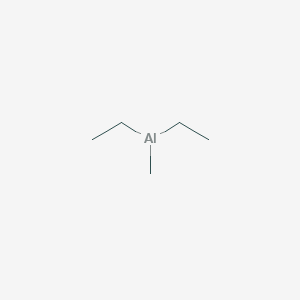
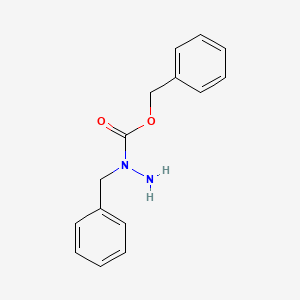
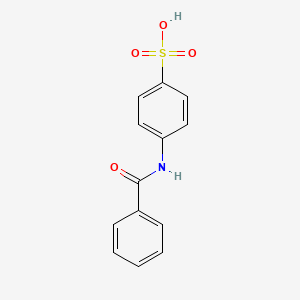
![Ethyl 2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B14730013.png)
